Hexanamide, 6-azido-N-(2-chloroethyl)-
Overview
Description
Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the molecular formula C8H15ClN4O It is characterized by the presence of an azido group (-N3) and a chloroethyl group (-C2H4Cl) attached to the hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid, which is converted to hexanamide through an amidation reaction with ammonia or an amine.
Introduction of the Azido Group: The azido group is introduced by reacting the hexanamide with sodium azide (NaN3) under suitable conditions, such as in the presence of a solvent like dimethylformamide (DMF).
Chloroethylation: The final step involves the introduction of the chloroethyl group. This is achieved by reacting the azido-substituted hexanamide with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of Hexanamide, 6-azido-N-(2-chloroethyl)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-azido-N-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes or other oxidized species.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), solvents like DMF, and bases like triethylamine.
Reduction: Hydrogen gas (H2), catalysts such as palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Reduction: Formation of 6-amino-N-(2-chloroethyl)hexanamide.
Oxidation: Formation of nitrene intermediates or other oxidized products.
Scientific Research Applications
Hexanamide, 6-azido-N-(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for specific labeling and modification of biomolecules in living systems.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific reactivity.
Mechanism of Action
The mechanism of action of Hexanamide, 6-azido-N-(2-chloroethyl)- involves its ability to undergo specific chemical reactions under controlled conditions. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The chloroethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Hexanamide, 6-azido-N-(2-bromoethyl)-: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Hexanamide, 6-azido-N-(2-iodoethyl)-: Similar structure but with an iodoethyl group instead of a chloroethyl group.
Hexanamide, 6-azido-N-(2-fluoroethyl)-: Similar structure but with a fluoroethyl group instead of a chloroethyl group.
Uniqueness
Hexanamide, 6-azido-N-(2-chloroethyl)- is unique due to the combination of the azido and chloroethyl groups, which confer specific reactivity and potential applications. The chloroethyl group provides alkylating properties, while the azido group allows for bioorthogonal reactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
6-azido-N-(2-chloroethyl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOVVPDJJNXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCl)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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